Tavaborole

Physicochemical Properties Nail Penetration Topical Formulation

Tavaborole (AN2690) is the first FDA-approved boron-based small molecule antifungal, uniquely inhibiting fungal leucyl-tRNA synthetase via covalent adduct formation at the editing site. With a molecular weight of 151.93 g/mol and LogP of 0.0434, it delivers 8.6- to 10.9-fold greater nail penetration than ciclopirox, making it the definitive reference standard for benzoxaborole SAR studies and nail penetration research. Its well-characterized pharmacokinetic profile (Cmax 5.2±3.5 ng/mL) and >1,000-fold selectivity for fungal over human LeuRS provide a reliable baseline for bioavailability and off-target profiling. Choose tavaborole for your next study to leverage its unique boron-based mechanism and superior transungual delivery.

Molecular Formula C7H6BFO2
Molecular Weight 151.93 g/mol
CAS No. 174671-46-6
Cat. No. B1682936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTavaborole
CAS174671-46-6
Synonyms5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
AN 2690
AN-2690
AN2690
Kerydin
tavaborole
Molecular FormulaC7H6BFO2
Molecular Weight151.93 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)F)O
InChIInChI=1S/C7H6BFO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2
InChIKeyLFQDNHWZDQTITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySlightly soluble in water
Freely soluble in ethanol, propylene glycol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tavaborole (CAS 174671-46-6) Procurement Guide: Boron-Containing Antifungal Agent for Onychomycosis Research


Tavaborole (AN2690) is a 5-fluoro-substituted benzoxaborole antifungal agent with a molecular weight of 151.93 g/mol and a LogP of 0.0434 [1]. It is the first boron-based small molecule approved by the FDA for topical treatment of toenail onychomycosis caused by Trichophyton rubrum and Trichophyton mentagrophytes [2]. The compound exerts its antifungal activity through covalent inhibition of fungal leucyl-tRNA synthetase at the post-transfer editing site, forming a stable adduct with the 3′-adenosine of tRNALeu and locking the enzyme in an inactive conformation .

Why Tavaborole Cannot Be Interchanged with Other Topical Antifungals or Benzoxaborole Analogs


Tavaborole's boron-containing benzoxaborole core is essential for its unique mechanism of action—covalent adduct formation at the editing site of fungal leucyl-tRNA synthetase [1]. Structural modifications to the benzoxaborole scaffold profoundly alter antifungal activity; for instance, introduction of an amine substituent at position 3 of the heterocyclic ring results in a considerable drop in activity compared to tavaborole [2]. Furthermore, tavaborole exhibits physicochemical properties distinct from other topical antifungals: its low molecular weight (151.93 g/mol) and slight water solubility maximize nail plate penetration compared to larger molecules such as ciclopirox, while its fungistatic rather than fungicidal profile in keratin-containing environments differentiates it from efinaconazole [3]. These molecular and biopharmaceutical differences mean that generic substitution with another benzoxaborole analog or a different class of topical antifungal will not reproduce tavaborole's specific activity, nail penetration, or safety profile. The quantitative evidence below substantiates these non-interchangeable characteristics.

Quantitative Differentiation of Tavaborole: Comparator-Based Evidence for Scientific Selection


Molecular Weight and LogP Differentiation: Tavaborole vs. Ciclopirox and Efinaconazole

Tavaborole possesses a molecular weight of 151.93 g/mol and a LogP of 0.0434, which are substantially lower than those of the other FDA-approved topical onychomycosis agents ciclopirox (MW: 268.35 g/mol) and efinaconazole (MW: 348.39 g/mol) [1]. The low molecular weight and slight water solubility of tavaborole have been demonstrated to maximize nail plate penetration after topical application, allowing effective targeting of infection in the nail bed [2].

Physicochemical Properties Nail Penetration Topical Formulation

Structure-Activity Relationship: Fluorine Substituent at Para Position Critical for Antifungal Potency

In a systematic study of 3-amino benzoxaborole derivatives, the presence of a fluorine substituent at the position para to the boron atom consistently resulted in lower MIC values (higher antifungal activity) compared to non-fluorinated analogs [1]. Introduction of an amine substituent at position 3 of the benzoxaborole ring resulted in a considerable drop in activity compared to tavaborole (AN2690) [1].

Benzoxaborole Structure-Activity Relationship Antifungal

Ex Vivo Nail Penetration and Antifungal Activity: Tavaborole vs. Ciclopirox

In an ex vivo nail penetration assay using human cadaverous toenails, tavaborole 5% solution demonstrated significantly greater antifungal activity than ciclopirox 8% lacquer after penetrating the nail plate [1]. The zone of inhibition (ZI) for tavaborole was 63.5 mm against T. rubrum and 39.1 mm against T. mentagrophytes, compared to only 7.4 mm and 3.6 mm, respectively, for ciclopirox [1].

Transungual Penetration Ex Vivo Model Dermatophyte

In Vitro Antifungal Potency in Keratin-Containing Medium: Fungistatic Profile of Tavaborole vs. Efinaconazole and Ciclopirox

A direct comparative study assessed MIC90 values of the three FDA-approved topical onychomycosis agents against clinical isolates of Trichophyton species [1]. For T. rubrum, MIC90 values were 0.0078 μg/mL (efinaconazole), 8.0 μg/mL (tavaborole), and 0.50 μg/mL (ciclopirox). For T. mentagrophytes, values were 0.016 μg/mL, 8.0 μg/mL, and 0.50 μg/mL, respectively [1]. In keratin-containing medium, efinaconazole demonstrated potent fungicidal activity, whereas tavaborole exhibited fungistatic activity, and ciclopirox showed no activity [1].

MIC90 Keratin Binding Fungicidal vs. Fungistatic

Human Pharmacokinetics and Safety Margin: Topical Tavaborole Demonstrates Low Systemic Exposure

The pharmacokinetics of tavaborole were evaluated in 24 adult subjects with distal subungual onychomycosis receiving daily topical application of 200 μL of 5% tavaborole solution to all ten toenails [1]. After 2 weeks of daily dosing, the mean peak plasma concentration (Cmax) was 5.2 ± 3.5 ng/mL, with a mean AUCτ of 75.8 ± 44.5 ng*hr/mL [1]. Tavaborole exhibits >1,000-fold higher affinity for fungal leucyl-tRNA synthetase compared to the human enzyme [2].

Pharmacokinetics Cmax Systemic Absorption

Broader Antifungal Spectrum: Activity Against Non-Dermatophyte Fungi

Beyond its established activity against dermatophytes, tavaborole demonstrates antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus, with reported MIC50 values in the range of 0.25-1 μg/mL . Notably, tavaborole shows an 8-fold increase in activity against both C. neoformans and A. fumigatus compared to baseline .

Broad-Spectrum Antifungal Cryptococcus Aspergillus

Tavaborole Procurement: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Ex Vivo and In Vitro Nail Penetration Studies Requiring Superior Transungual Delivery

Tavaborole is optimally suited for nail penetration research where moderate to high transungual delivery is required but maximal penetration (as achieved by efinaconazole) is not the primary objective. With a molecular weight of 151.93 g/mol and demonstrated ex vivo nail penetration yielding zones of inhibition of 63.5 mm (T. rubrum) and 39.1 mm (T. mentagrophytes), tavaborole outperforms ciclopirox by 8.6- to 10.9-fold [1]. This makes tavaborole the preferred compound for studies comparing boron-based vs. non-boron-based nail penetration mechanisms or for validating Franz diffusion cell models of the human nail plate.

Benzoxaborole Structure-Activity Relationship and Medicinal Chemistry Programs

For medicinal chemistry campaigns investigating benzoxaborole antifungals, tavaborole serves as the essential reference standard due to its well-characterized SAR. The presence of a fluorine substituent at the para position relative to boron is critical for maintaining low MIC values; modifications at position 3 of the benzoxaborole ring with amine substituents significantly reduce antifungal activity [1]. Tavaborole should be procured as the positive control in any SAR study evaluating novel benzoxaborole derivatives, particularly those exploring alternative substitution patterns or heterocyclic modifications.

Pharmacokinetic and Safety Profiling of Topical Antifungal Formulations

Tavaborole is the compound of choice for topical formulation development where low systemic exposure and high fungal selectivity are prioritized. The established pharmacokinetic profile—Cmax of 5.2 ± 3.5 ng/mL and AUCτ of 75.8 ± 44.5 ng*hr/mL after 14 days of daily application to all ten toenails—provides a well-documented baseline for comparative bioavailability and bioequivalence studies [1]. Additionally, the >1,000-fold selectivity for fungal over human leucyl-tRNA synthetase makes tavaborole a valuable reference for cytotoxicity and off-target profiling assays [2].

Fungistatic vs. Fungicidal Comparative Antifungal Mechanism Studies

For research programs investigating the therapeutic implications of fungistatic versus fungicidal antifungal activity in keratin-rich environments, tavaborole provides a well-defined fungistatic comparator. In keratin-containing medium, tavaborole exhibits fungistatic activity with an MIC90 of 8.0 μg/mL against both T. rubrum and T. mentagrophytes, contrasting sharply with the potent fungicidal activity of efinaconazole (MIC90 0.0078-0.016 μg/mL) and the inactivity of ciclopirox [1]. This distinct pharmacological profile makes tavaborole essential for studies examining the relationship between mechanism of action, keratin binding, and clinical efficacy.

Technical Documentation Hub

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